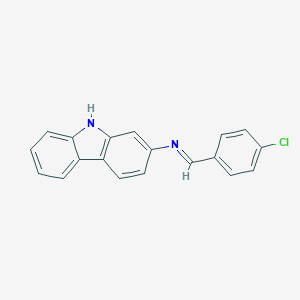
N-(4-chlorobenzylidene)-9H-carbazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzylidene)-9H-carbazol-2-amine, also known as C4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. C4 belongs to the family of carbazole derivatives, which are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzylidene)-9H-carbazol-2-amine is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In the case of OLEDs, this compound acts as a hole-transporting material by facilitating the movement of positively charged particles (holes) through the device. In PDT, this compound is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells. In the case of acetylcholinesterase inhibition, this compound is believed to bind to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In one study, this compound was found to have antioxidant activity, which may be beneficial for the prevention of oxidative stress-related diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzylidene)-9H-carbazol-2-amine is its versatility, as it can be used in a variety of applications, including OLEDs, PDT, and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzylidene)-9H-carbazol-2-amine. One area of interest is the development of this compound-based OLEDs with improved performance and stability. Additionally, there is potential for the use of this compound as a photosensitizer in PDT for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Finally, there is potential for the development of novel derivatives of this compound with improved solubility and bioactivity.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzylidene)-9H-carbazol-2-amine involves the reaction of 4-chlorobenzaldehyde with 9H-carbazol-2-amine in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
N-(4-chlorobenzylidene)-9H-carbazol-2-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Additionally, this compound has shown promising results as an inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
Formule moléculaire |
C19H13ClN2 |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
N-(9H-carbazol-2-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-14-7-5-13(6-8-14)12-21-15-9-10-17-16-3-1-2-4-18(16)22-19(17)11-15/h1-12,22H |
Clé InChI |
XFIYCSJXXBHJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)




![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)




![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)